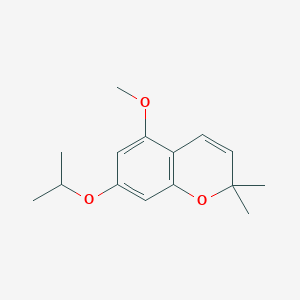

7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

94244-81-2 |

|---|---|

Molekularformel |

C15H20O3 |

Molekulargewicht |

248.32 g/mol |

IUPAC-Name |

5-methoxy-2,2-dimethyl-7-propan-2-yloxychromene |

InChI |

InChI=1S/C15H20O3/c1-10(2)17-11-8-13(16-5)12-6-7-15(3,4)18-14(12)9-11/h6-10H,1-5H3 |

InChI-Schlüssel |

RJCDSXAEYYZFDS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC2=C(C=CC(O2)(C)C)C(=C1)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Phenolic Alkylation and Cyclization

The most direct route involves alkylation of a substituted phenol precursor followed by cyclization. For instance, 2-methoxy-5-isopropoxy-phenol serves as the starting material, reacting with 3-chloro-3-methyl-1-butene under basic conditions (e.g., potassium carbonate in acetone) to form a prenylated intermediate. Subsequent thermal cyclization in refluxing xylene or toluene generates the chromane scaffold.

Key Reaction Conditions :

Oxidative Aromatization

The chromane intermediate undergoes dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in benzene or dioxane. This step converts the saturated chromane to the aromatic chromene system.

Optimized Parameters :

-

DDQ Loading : 1.2–1.5 equivalents

-

Reaction Time : 8–12 hours at reflux

Claisen Rearrangement Approach

Synthesis of Allyl Vinyl Ether Precursor

Starting with 3-methoxy-5-isopropoxy-phenyl allyl ether , thermal Claisen rearrangement at 180–200°C induces-sigmatropic shift, forming a γ,δ-unsaturated ketone. Acid-catalyzed cyclization (e.g., HCl in EtOH) then yields the chromene core.

Advantages :

Transition Metal-Catalyzed Cyclization

Rhodium(III)-Mediated C–H Activation

Rhodium complexes (e.g., [Cp*RhCl₂]₂) catalyze the coupling of 3-methoxy-5-isopropoxy-phenol with allenes or alkynes. This method enables direct annulation via C–H bond activation, bypassing pre-functionalized intermediates.

Representative Protocol :

Palladium-Catalyzed Coupling

Palladium(0) catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura cross-coupling between boronic acids and halogenated chromene precursors. For example, 5-methoxy-7-bromo-2,2-dimethyl-2H-chromene reacts with isopropoxyboronic acid to install the isopropoxy group.

Conditions :

Multi-Component Reactions (MCRs)

One-Pot Assembly

A three-component reaction of resorcinol derivatives , malononitrile , and isopropyl propiolate in the presence of Ca(OH)₂ or DBU generates the chromene skeleton via Knoevenagel condensation and cyclization.

Typical Procedure :

-

Molar Ratio : 1:1:1 (resorcinol:malononitrile:propiolate)

-

Catalyst : 10 mol% DBU

-

Solvent : MeOH or H₂O

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation significantly reduces reaction times. For instance, heating 3-methoxy-5-isopropoxy-phenol with 4,4-dimethoxy-2-methyl-2-butanol in pyridine at 220°C for 4 hours yields the target chromene in 68% yield, compared to 38% via conventional heating.

Benefits :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Prenylation-Dehydrogenation | 70–85 | 12–24 hours | High scalability | Requires toxic DDQ |

| Claisen Rearrangement | 60–75 | 8–10 hours | Stereochemical control | High temperatures needed |

| Rhodium Catalysis | 65–78 | 6–8 hours | Atom-economical | Costly catalysts |

| Multi-Component Reaction | 55–70 | 3–5 hours | Eco-friendly conditions | Moderate yields |

| Microwave-Assisted | 68–72 | 4 hours | Rapid synthesis | Specialized equipment required |

Analyse Chemischer Reaktionen

Reaktionstypen: 7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholderivaten führt.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen die Isopropoxy- oder Methoxygruppen durch andere funktionelle Gruppen unter Verwendung geeigneter Nucleophile ersetzt werden.

Gängige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydrid in Dimethylsulfoxid für nucleophile Substitution.

Hauptprodukte:

Oxidation: Ketone oder Carbonsäuren.

Reduktion: Alkoholderivate.

Substitution: Verschiedene substituierte Chromene, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of chromene derivatives, including 7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene. The compound's structure allows for various substitutions that can enhance its cytotoxic effects against different cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that chromene derivatives exhibit significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer) cell lines .

-

Case Studies :

- In one study, a library of chromene derivatives was synthesized and tested for their cytotoxicity using the MTT assay. Compounds were evaluated against six human tumor cell lines, revealing some derivatives with IC50 values lower than 1 μM, indicating potent antitumor activity .

- Another investigation focused on a specific derivative that demonstrated an IC50 value of 0.4 μg/mL against MCF-7 cells, comparable to doxorubicin, a standard chemotherapeutic agent .

Enzyme Inhibition

Beyond anticancer applications, this compound has shown promise in enzyme inhibition studies.

- α-Glucosidase Inhibition : Chromene derivatives have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds from this class exhibited IC50 values as low as 4.90 mM, indicating moderate inhibitory effects compared to acarbose, a known α-glucosidase inhibitor .

- Tyrosinase Inhibition : Tyrosinase is another target for chromene derivatives due to its role in melanin biosynthesis. Studies indicated that these compounds can inhibit tyrosinase activity with IC50 values ranging from 3.50 to 12.20 mM .

Other Therapeutic Applications

The versatility of this compound extends into other therapeutic areas:

- Antiparasitic Activity : Some chromene derivatives have been explored for their potential as antiparasitic agents. Research has indicated that certain modifications can enhance their efficacy against parasites .

- Natural Product Research : Chromenes are often isolated from various natural sources and studied for their biological activities. For example, compounds derived from Polyalthia plagioneura have been reported to exhibit significant biological activity, reinforcing the importance of this chemical class in natural product chemistry .

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of 7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to result from the inhibition of key enzymes involved in fungal cell wall synthesis . The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to the death of the fungal cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Chromene Derivatives

Structural Analogues: Substituent Positioning and Functional Groups

Agerarin (6,7-Dimethoxy-2,2-dimethyl-2H-chromene)

- Substituents : Methoxy groups at positions 6 and 7, with 2,2-dimethyl groups .

- Key Differences: The adjacent 6,7-dimethoxy groups in agerarin facilitate strong π-π stacking and hydrogen-bonding interactions, critical for its JAK kinase inhibition and anti-inflammatory effects in atopic dermatitis models .

- Biological Activity : Agerarin restores filaggrin (FLG) expression by inhibiting JAK1/2 phosphorylation, demonstrating efficacy in skin inflammation models . The target compound’s isopropoxy group may modulate similar pathways but with distinct pharmacokinetic profiles due to increased lipophilicity.

5-Alkoxy-2H-chromen-8-amines ()

- Substituents : Alkoxy groups at position 5 and amines at position 6.

- Key Differences: The 8-amino group in these derivatives enables nucleophilic reactivity, often exploited in further functionalization (e.g., coupling with morpholines or triazoles) . The target compound lacks an amino group but features a 7-isopropoxy group, which may reduce metabolic degradation compared to smaller alkoxy chains (e.g., methoxy or ethoxy).

- Synthesis : Unlike the Claisen rearrangement used for 5-alkoxy derivatives , the target compound’s synthesis likely involves nucleophilic substitution for isopropoxy installation.

2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one ()

- Substituents : A ketone at position 4, a methylphenyl group at position 2, and a propoxy group at position 7.

- Key Differences :

- The 4-ketone alters electronic distribution, increasing electrophilicity compared to the 2H-chromene core.

- The methylphenyl group enhances π-π stacking in crystal structures, whereas the target compound’s 2,2-dimethyl groups prioritize pyran ring stability .

Biologische Aktivität

7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene is an organic compound within the chromene family, characterized by its unique structure that includes an isopropoxy group and a methoxy group attached to a chromene backbone. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.

The molecular formula of this compound is C13H16O3. The presence of the isopropoxy and methoxy groups enhances its solubility and reactivity, making it a candidate for various biological applications.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- S1P1 Agonistic Activity : The compound has been identified as an S1P1 receptor agonist, which plays a crucial role in lymphocyte trafficking and immune response modulation. This activity suggests potential therapeutic applications in conditions like multiple sclerosis and graft-versus-host disease .

- Anticancer Properties : Preliminary studies indicate that chromene derivatives possess anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor growth by affecting cellular signaling pathways involved in proliferation and apoptosis.

- Anti-inflammatory Effects : Compounds in the chromene family have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural characteristics. The following table summarizes the similarity indices of related compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 7-Hydroxy-2-methyl-4H-chromen-4-one | 6320-42-9 | 0.77 |

| 5-Hydroxy-2,2-dimethyl-2H-chromene | 54287-99-9 | 0.81 |

| 7-Methoxy-2-phenyloxybenzaldehyde | 22395-22-8 | 0.81 |

| 4-(Benzyloxy)-2-hydroxybenzaldehyde | 52085-14-0 | 0.81 |

The distinct combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds.

Case Studies

Recent studies have focused on the pharmacological effects of chromene derivatives:

- Immunomodulatory Effects : A study demonstrated that this compound can modulate immune responses by influencing lymphocyte infiltration in tissues . This suggests potential applications in autoimmune diseases.

- Antitumor Activity : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

- Safety Profile : Toxicological evaluations suggest that the compound exhibits low cytotoxicity in normal cell lines while effectively targeting cancerous cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via Claisen rearrangement or alkylation of precursor chromenes. For example, 5-alkoxy-2H-chromene derivatives are often prepared by reacting hydroxylated intermediates with alkyl halides under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) with a base like K₂CO₃ . Key intermediates include nitro-substituted chromenes (e.g., 5-hydroxyl-8-nitro-2H-chromene), which undergo debenzylation or nucleophilic substitution to introduce alkoxy groups .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC for purity assessment (>95% threshold).

- NMR (¹H/¹³C) to confirm substituent positions (e.g., isopropoxy vs. methoxy groups). Coumarin derivatives with similar substitution patterns show distinct aromatic proton shifts in δ 6.5–8.0 ppm .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer : Store below -20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation or photodegradation. Chromene derivatives with electron-donating groups (e.g., methoxy) are prone to auto-oxidation in light; stability assays under accelerated conditions (40°C/75% RH) are recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Perform DFT/B3LYP calculations to analyze HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices. For example, methoxy and isopropoxy groups in chromenes influence electron density distribution, affecting nucleophilic attack sites . Molecular docking can further assess interactions with biological targets (e.g., enzymes) by comparing binding energies of substituted vs. unsubstituted analogs .

Q. What strategies resolve contradictory data in biological activity studies (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Dose-response assays : Test across a wide concentration range (e.g., 1–100 μM) to identify threshold effects.

- Mechanistic probes : Use ROS scavengers (e.g., TEMPO) or inhibitors to isolate pathways.

- Comparative SAR : Synthesize analogs with modified alkoxy groups (e.g., replacing isopropoxy with ethoxy) to pinpoint substituent roles in redox behavior .

Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of substituents on the chromene core?

- Methodological Answer :

- Stepwise substitution : Synthesize derivatives with single substituent variations (e.g., 5-methoxy vs. 5-ethoxy) and compare bioactivity .

- Pharmacophore mapping : Use X-ray crystallography or molecular dynamics to identify critical hydrogen-bonding or hydrophobic interactions .

- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), or antioxidant capacity (DPPH/ABTS) to correlate substituent effects with activity .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.